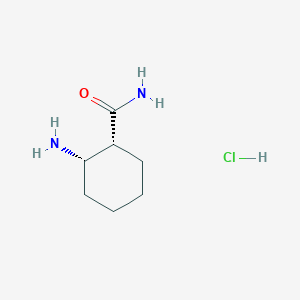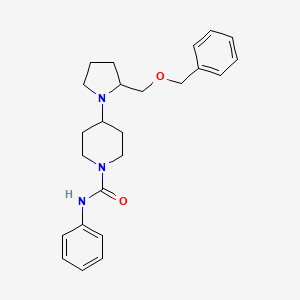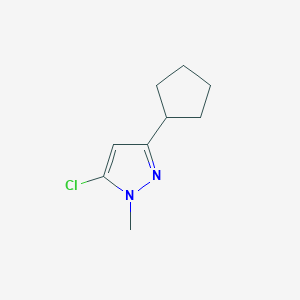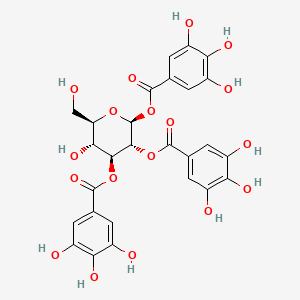
1,2,3-Tri-O-galloyl-beta-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tri-O-galloyl-beta-D-glucose is a naturally occurring hydrolyzable tannin. It is a polyphenolic compound found in various plants, particularly in tea leaves and other medicinal herbs. This compound is known for its significant medicinal properties, including anti-inflammatory, antioxidant, and antiviral activities .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3-Tri-O-galloyl-beta-D-glucose can be synthesized through the reaction of glucose with gallic acid or its derivatives. One common method involves the esterification of glucose with gallic acid chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and requires several hours to complete .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, filtration, and purification using techniques like high-performance liquid chromatography (HPLC). This method ensures the isolation of high-purity this compound for various applications .
化学反应分析
Types of Reactions
1,2,3-Tri-O-galloyl-beta-D-glucose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: It can be hydrolyzed to release gallic acid and glucose.
Esterification: The compound can form esters with other acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Esterification: Catalysts such as sulfuric acid or enzymes can be used to promote esterification reactions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Hydrolysis: Gallic acid and glucose.
Esterification: Various esters depending on the reacting acid.
科学研究应用
1,2,3-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic structures and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with proteins.
Medicine: Explored for its potential antiviral properties, particularly against viruses like SARS-CoV-2. It also shows promise in anti-inflammatory and antioxidant therapies.
Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products.
作用机制
The mechanism of action of 1,2,3-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways:
Antiviral Activity: The compound inhibits viral entry by binding to viral proteins and preventing their interaction with host cell receptors.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
1,2,3-Tri-O-galloyl-beta-D-glucose is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
1,2,6-Tri-O-galloyl-beta-D-glucose: Another hydrolyzable tannin with similar medicinal properties.
1,3,6-Tri-O-galloyl-beta-D-glucose: Known for its antioxidant and antiviral activities.
1,2,3,4,6-Penta-O-galloyl-beta-D-glucose: A more extensively galloylated compound with potent biological activities.
These compounds share similar polyphenolic structures but differ in the number and position of galloyl groups, which influence their specific activities and applications.
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-4-yl] 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O18/c28-7-17-21(38)22(43-24(39)8-1-11(29)18(35)12(30)2-8)23(44-25(40)9-3-13(31)19(36)14(32)4-9)27(42-17)45-26(41)10-5-15(33)20(37)16(34)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACFXELYCBWKGT-VFTFQOQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(OC(C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345780 |
Source


|
| Record name | 1,2,3-Tri-O-galloyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84415-91-8 |
Source


|
| Record name | 1,2,3-Tri-O-galloyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
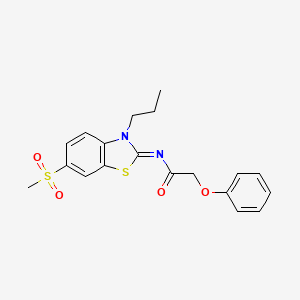
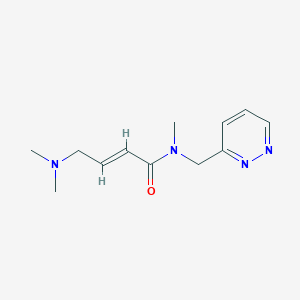

![5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2402947.png)
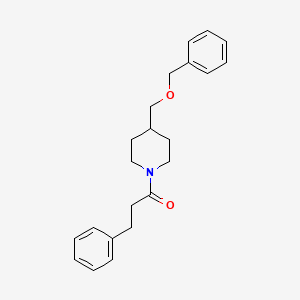
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)
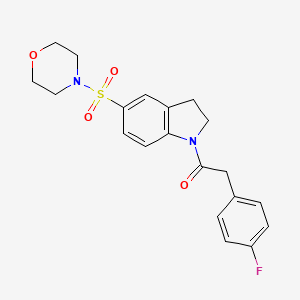
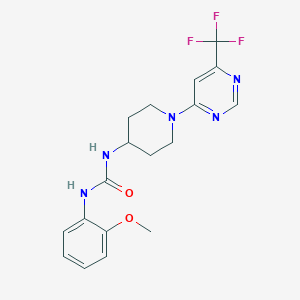
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid](/img/structure/B2402955.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)
